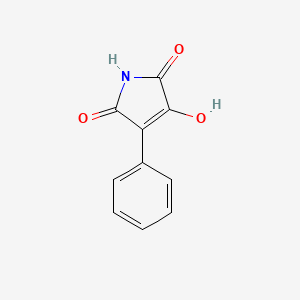

3-Hydroxy-4-phenyl-1H-pyrrole-2,5-dione

Description

3-Hydroxy-4-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-dione core with a hydroxy group at the 3-position and a phenyl substituent at the 4-position. The hydroxy group may participate in hydrogen bonding, impacting interactions with biological targets, while the phenyl ring contributes to lipophilicity and π-π stacking interactions.

Properties

CAS No. |

84863-93-4 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-hydroxy-4-phenylpyrrole-2,5-dione |

InChI |

InChI=1S/C10H7NO3/c12-8-7(9(13)11-10(8)14)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14) |

InChI Key |

VISOTGQYFFULBK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diketopiperazine Derivatives (Pyrrole-2,5-dione Core)

Several diketopiperazine derivatives from Streptomyces sp. FXJ7.328 () share the pyrrole-2,5-dione scaffold but differ in substituents:

- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Features a benzylidene group at position 3 and an isobutyl group at position 4. This compound exhibited antiviral activity against H1N1 (IC50 = 28.9 ± 2.2 μM) .

- Albonoursin (Compound 7): A simpler analog with a benzylidene group, showing stronger antiviral activity (IC50 = 6.8 ± 1.5 μM) .

- (3Z,6Z)-3-(4-Hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (Compound 3) : Includes a 4-hydroxybenzylidene substituent, yielding moderate antiviral activity (IC50 = 41.5 ± 4.5 μM) .

Key Differences :

- Substituent Effects : The hydroxy group in 3-Hydroxy-4-phenyl-1H-pyrrole-2,5-dione (position 3) may enhance hydrogen bonding compared to benzylidene or isobutyl groups in analogs. This could improve target binding but reduce metabolic stability.

Polycyclic Dione Derivatives

Compound 4g () incorporates a pyrrolo[2,3-d]pyrimidine-dione system with a 3-hydroxy-naphthalene substituent. Unlike the target compound, its extended polycyclic structure increases molecular weight and complexity, likely enhancing π-stacking interactions but reducing solubility. The hydroxy group in 4g is part of a naphthalene ring, which may stabilize the enol tautomer compared to the simpler phenyl group in this compound .

Curcuminoids and Beta-Diketone Analogs

Curcumin and its analogs () feature a beta-diketone pharmacophore critical for DNA methyltransferase (DNMT) inhibition. Modifications such as methylation (e.g., TMC and DMCHC) improve metabolic stability by blocking phenolic groups, a vulnerability also present in this compound’s hydroxy substituent .

Structural Contrast :

- Tautomerism: Curcumin exists predominantly in the enol form, while the pyrrole-dione core of the target compound may favor a keto-enol equilibrium, affecting electron distribution and reactivity.

- Bioavailability : The hydroxy group in the target compound could lead to rapid metabolism, akin to curcumin’s limitations, unless stabilized via structural modifications .

Pyrrolidine-2,5-dione Derivatives with Receptor Affinity

Pyrrolidine-2,5-dione derivatives () with substituents like meta-CF3 or ortho-OCH3 exhibit varying affinities for serotonin receptors (5-HT1A, 5-HT2A). For example, meta-CF3 analogs retain 5-HT1A affinity but reduce 5-HT2A binding compared to chloro-substituted analogs .

Comparison :

- Electron-Withdrawing Groups: The hydroxy group in the target compound may act as an electron donor, contrasting with electron-withdrawing groups (e.g., CF3) in receptor-binding analogs. This could modulate interactions with biological targets.

Halogenated and Alkyl-Substituted Pyrrole-diones

- Fluoroimide (): A dichlorophenyl-substituted dione used as a pesticide, highlighting the role of halogenation in agrochemical activity .

Key Insight: Halogenation in analogs increases stability and bioactivity in non-polar environments, whereas the hydroxy group in the target compound may favor polar interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.